1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)-
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Overview
Description
1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- is a natural product, a curcuminoid antioxidant found in turmeric (Curcuma longa) and torch ginger (Etlingera elatior) . This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- typically involves the condensation of appropriate aromatic aldehydes with acetone under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, followed by purification steps such as column chromatography and recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
Chemistry: Used as a model compound in studies of curcuminoid chemistry and reactivity.
Biology: Exhibits significant antioxidant and anti-inflammatory properties, making it a candidate for studies on oxidative stress and inflammation.
Medicine: Demonstrates antiviral activity, particularly against SARS-CoV-2 by targeting the nucleocapsid protein
Mechanism of Action
The mechanism of action of 1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Antiviral Activity: The compound inhibits the nucleocapsid protein of SARS-CoV-2, preventing viral replication
Comparison with Similar Compounds
1,4,6-Heptatrien-3-one, 5-hydroxy-1,7-bis(4-hydroxyphenyl)- is unique among curcuminoids due to its specific structural features and biological activities. Similar compounds include:
Curcumin: The principal curcuminoid in turmeric, known for its anti-inflammatory and antioxidant properties.
Demethoxycurcumin: A curcuminoid with one less methoxy group, exhibiting similar but less potent biological activities.
Bisdemethoxycurcumin: Lacks two methoxy groups, with reduced biological activity compared to curcumin.
These compounds share structural similarities but differ in their specific functional groups, which influence their reactivity and biological activities.
Properties
CAS No. |
52328-96-8 |
---|---|
Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-13,20-22H/b11-5+,12-6+,18-13- |
InChI Key |
YXAKCQIIROBKOP-HSSGTREWSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=CC(=O)C=CC2=CC=C(C=C2)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=C/C(=O)/C=C/C2=CC=C(C=C2)O)/O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=CC(=O)C=CC2=CC=C(C=C2)O)O)O |
Appearance |
Orange powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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